molecular formula C13H23NO4 B1279739 (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 219819-74-6

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No. B1279739
M. Wt: 257.33 g/mol
InChI Key: GBTWGGHVJJRREA-SNVBAGLBSA-N
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Description

The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a chiral molecule that is of interest due to its potential applications in the synthesis of biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods to ensure the correct chiral configuration. For example, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a high yield and enantiomeric excess after recrystallization . Another compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was synthesized with controlled stereoselectivity during a cyclopropanation step . These methods highlight the importance of reaction conditions and steps like recrystallization in obtaining the desired chiral purity.

Molecular Structure Analysis

The molecular structure and conformation of these compounds are crucial for their biological activity. X-ray analysis of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis using molecular mechanics suggested multiple low-energy conformations, indicating flexibility in the molecule's structure . This information is valuable for understanding the conformational preferences of similar compounds, including (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid.

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their functional groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate involved steps such as esterification and protection of amine and thiol groups . These reactions are relevant for the synthesis of compounds with tert-butoxycarbonyl (Boc) protected amino groups, which are commonly used in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butoxycarbonyl groups can increase steric bulk, affecting the compound's solubility and reactivity. The stability of a related compound, 2-tert-butoxy-3-phenylcyclopropanone acetal, as a precursor for lithiated intermediates, demonstrates the importance of protecting groups in synthesis . These properties are essential for the practical application and handling of the compound during synthesis and storage.

Scientific Research Applications

Synthesis and Derivative Studies

  • (R)-2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid has been utilized in various synthesis processes and derivative studies. For instance, it serves as an intermediate in the synthesis of natural products like Biotin, a vitamin involved in the metabolic cycle for synthesizing fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Application in Enantioselective Synthesis

  • The compound has been instrumental in the enantioselective synthesis of constrained cyclopropane analogs of phenylalanine, showcasing its utility in the preparation of optically pure compounds on a multigram scale (Jiménez et al., 2001).

Role in Asymmetric Hydrogenation

  • It is also significant in the asymmetric hydrogenation of enamines, leading to the synthesis of pharmacophores like beta-amino acid derivatives (Kubryk & Hansen, 2006).

Contributions to Neurochemistry

  • The compound contributes to neurochemistry through the synthesis of neuroexcitant analogs, demonstrating its relevance in studying neuroactive substances (Pajouhesh et al., 2000).

Scalable Synthesis Applications

  • Scalable synthesis techniques using (R)-2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid have been developed, important for industrial-scale production of complex organic compounds (Gan et al., 2013).

Crystal and Molecular Structure Analysis

  • The compound is also used in the study of crystal and molecular structures, providing insights into molecular configurations and interactions (Cetina et al., 2003).

Synthesis of Unusual Amino Acid Residues

  • It plays a role in the synthesis of unusual amino acid residues, like those in microsporin B, showcasing its versatility in biochemical synthesis (Swaroop et al., 2014).

Development of Amino Acid-Derived Polymers

  • Research also includes its use in developing amino acid-derived polymers, contributing to materials science and polymer chemistry (Gao et al., 2003).

Safety And Hazards

Boc-protected amino acids can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always follow safety data sheet (SDS) recommendations when handling these compounds .

Future Directions

The use of Boc-protected amino acids and related compounds is a well-established area in organic synthesis. Future research may focus on developing new synthetic methods, improving existing methods, or exploring new applications for these compounds .

properties

IUPAC Name

(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTWGGHVJJRREA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473221
Record name (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

CAS RN

219819-74-6
Record name (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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